1-(1-Methylcyclopropyl)cyclopropan-1-amine
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Overview
Description
1-(1-Methylcyclopropyl)cyclopropan-1-amine is a chemical compound with the molecular formula C₇H₁₃N It is characterized by the presence of two cyclopropane rings, one of which is substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methylcyclopropyl)cyclopropan-1-amine typically involves the cyclopropanation of suitable precursors. One common method is the alkylation of cyclopropylamine with 1-methylcyclopropyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the cyclopropane ring.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Methylcyclopropyl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the cyclopropane rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropanone derivatives, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
1-(1-Methylcyclopropyl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its unique structural properties.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(1-Methylcyclopropyl)cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s cyclopropane rings can mimic certain natural substrates, allowing it to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the target.
Comparison with Similar Compounds
Cyclopropylamine: A simpler analog with a single cyclopropane ring.
1-Methylcyclopropane: Lacks the amine group but shares the cyclopropane structure.
Cyclopropanecarboxylic acid: Contains a carboxylic acid group instead of an amine.
Uniqueness: 1-(1-Methylcyclopropyl)cyclopropan-1-amine is unique due to the presence of two cyclopropane rings and a methyl group, which confer distinct chemical and biological properties
Biological Activity
1-(1-Methylcyclopropyl)cyclopropan-1-amine is a bicyclic organic compound characterized by its unique structure, which includes two cyclopropane rings and an amine functional group. This configuration bestows the compound with distinct chemical reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology. Understanding its biological activity involves exploring its interactions with various molecular targets, including enzymes and receptors.
- Molecular Formula : C_6H_11N
- Molecular Weight : Approximately 111.18 g/mol
- Structure : The compound features dual cyclopropane rings, which contribute to its unique chemical behavior compared to simpler analogs.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction can lead to modulation of biological pathways, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering their activity.
- Receptor Modulation : It can act as an agonist or antagonist at various receptor sites, influencing physiological responses.
Enzyme Interactions
Research indicates that this compound engages with several key enzymes, potentially affecting metabolic pathways. For instance, it has been suggested that this compound may serve as an inhibitor for acetyl-CoA carboxylase (ACC), a crucial enzyme in fatty acid metabolism .
Case Studies
- Inhibition Studies : In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on certain metabolic enzymes. The IC50 values for these interactions are still under investigation but are promising for therapeutic applications.
- Receptor Binding Affinity : Preliminary data suggest that the compound may bind effectively to neurotransmitter receptors, indicating potential roles in modulating neurotransmission and related disorders.
Comparative Analysis with Similar Compounds
To better understand the unique biological properties of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Cyclopropylamine | Contains a single cyclopropane ring | Simpler structure; lacks additional methyl group |
2-Methylcyclopropan-1-amine | Similar amine structure | Different substitution patterns influence properties |
Cyclopropanecarboxylic acid | Contains a carboxylic acid group | Different functional group affects reactivity |
Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound. Key findings include:
- Synthesis Methods : Various synthetic routes have been developed to produce this compound efficiently, highlighting its versatility in organic synthesis .
- Biological Assays : Ongoing assays are assessing its potential anti-inflammatory and neuroprotective properties, which may open avenues for therapeutic applications .
Future Directions
Further research is essential to fully elucidate the biological mechanisms and therapeutic potentials of this compound. Areas for future exploration include:
- Detailed pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion (ADME) profiles.
- Expanded in vivo studies to assess efficacy and safety in relevant disease models.
- Investigation into potential side effects and interactions with other pharmacological agents.
Properties
Molecular Formula |
C7H13N |
---|---|
Molecular Weight |
111.18 g/mol |
IUPAC Name |
1-(1-methylcyclopropyl)cyclopropan-1-amine |
InChI |
InChI=1S/C7H13N/c1-6(2-3-6)7(8)4-5-7/h2-5,8H2,1H3 |
InChI Key |
MOPZTANIEGEZHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)C2(CC2)N |
Origin of Product |
United States |
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